4-Isopropyl-2-methylpyridin-3-amine
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Overview
Description
4-Isopropyl-2-methylpyridin-3-amine: is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, characterized by the presence of an isopropyl group at the 4-position and a methyl group at the 2-position, with an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-methylpyridin-3-amine typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and isopropylamine.
Alkylation: The 2-methylpyridine undergoes alkylation with isopropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to introduce the isopropyl group at the 4-position.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 3-position. This step may involve the use of reagents such as ammonia or primary amines under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isopropyl-2-methylpyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and neurological disorders.
Biological Studies: The compound is employed in studies investigating the biological activity of pyridine derivatives and their interactions with biological targets.
Materials Science: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-methylpyridin-3-amine: Similar structure but with different substitution pattern.
4-Methyl-2-propan-2-ylpyridin-3-amine: Another isomer with a different arrangement of substituents.
3-Amino-2-isopropyl-4-methylpyridine: A closely related compound with the amine group at a different position.
Uniqueness
4-Isopropyl-2-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with targeted applications in various fields .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-methyl-4-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-5-11-7(3)9(8)10/h4-6H,10H2,1-3H3 |
InChI Key |
WFAMAELIIMWOMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1N)C(C)C |
Origin of Product |
United States |
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